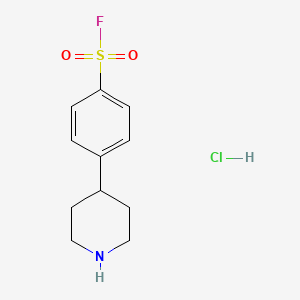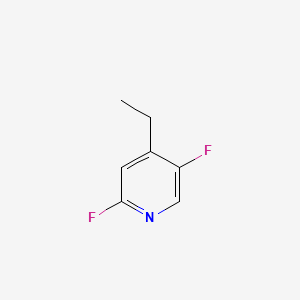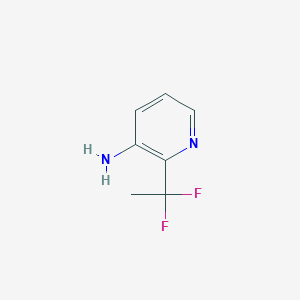
2-(1,1-Difluoroethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with an amine group and the 2-position is substituted with a 1,1-difluoroethyl group
Preparation Methods
The synthesis of 2-(1,1-Difluoroethyl)pyridin-3-amine can be achieved through several synthetic routes. The reaction conditions typically involve the use of strong bases such as n-butyllithium and subsequent reaction with electrophiles to introduce the desired substituents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,1-Difluoroethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding to biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-3-amine involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The difluoroethyl group may influence the compound’s lipophilicity and ability to cross biological membranes .
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)pyridin-3-amine can be compared with other similar compounds, such as:
2-(1,1-Difluoroethyl)pyridin-4-amine: Similar structure but with the amine group at the 4-position.
3-(1,1-Difluoroethyl)pyridin-2-amine: Similar structure but with the difluoroethyl group at the 3-position.
(2,2-Difluoroethyl)[(pyridin-3-yl)methyl]amine: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)6-5(10)3-2-4-11-6/h2-4H,10H2,1H3 |
InChI Key |
SVKHXXDGMAJPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


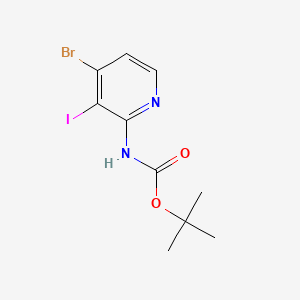
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
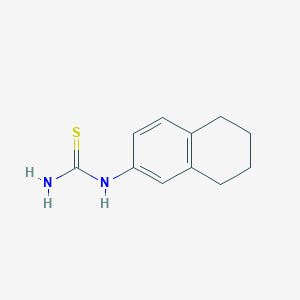
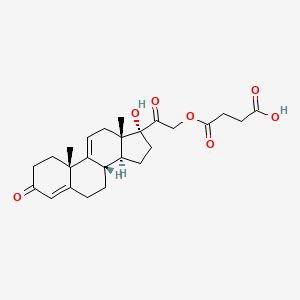
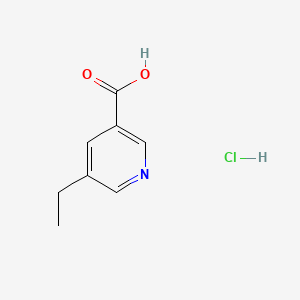
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
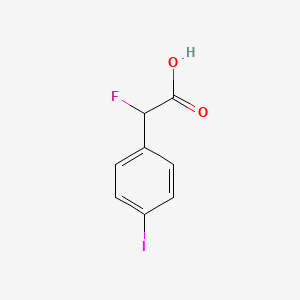
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
